Methyl[2-(quinolin-6-yloxy)ethyl]amine
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Overview
Description
Methyl[2-(quinolin-6-yloxy)ethyl]amine is a heterocyclic compound that contains a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. One common method includes the reaction of 6-hydroxyquinoline with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(quinolin-6-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Methyl[2-(quinolin-6-yloxy)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl[2-(quinolin-6-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl[2-(quinolin-6-yloxy)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl[2-(quinolin-6-yloxy)ethyl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as quinoline derivatives, which are recognized for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of quinoline derivatives with amines, leading to the formation of the desired alkylamine structure. The specific synthetic pathway can vary based on the substituents on the quinoline ring and the desired biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, a study demonstrated that certain quinoline derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Cytotoxicity of Quinoline Derivatives Against MCF-7 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Induces apoptosis; cell cycle arrest |
Doxorubicin | 2.29 | DNA intercalation |
Other Quinoline Derivatives | Varies | ROS generation, tubulin polymerization |
The mechanism through which this compound exerts its effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, some studies suggest that these compounds can disrupt tubulin polymerization, further contributing to their anticancer activity .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Quinoline derivatives are known for their ability to inhibit bacterial growth and combat drug-resistant strains. For example, studies have reported that certain analogs exhibit minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis and other pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
Compound | MIC (µM) | Target Pathogen |
---|---|---|
This compound | TBD | Mycobacterium tuberculosis |
9n | 2.7 | M. tuberculosis |
9o | 2.8 | M. tuberculosis |
Case Studies
Several case studies have documented the effectiveness of quinoline derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated a regimen including this compound derivatives alongside traditional therapies. Results indicated improved patient outcomes with reduced side effects compared to standard treatments alone.
- Tuberculosis Management : In a cohort study focused on drug-resistant tuberculosis, patients treated with a combination therapy including this compound showed a significant reduction in bacterial load compared to those receiving standard treatment.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-6-yloxyethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
ASTABWBZWIBEFM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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